Thiamin pyrophosphate

Cardioprotection Oxidative Stress Chemotherapy-Induced Toxicity

Conventional thiamine salts require rate-limited enzymatic conversion to TPP and lack intrinsic oxidative tissue protection. Thiamin pyrophosphate (CAS 136-09-4) is the immediate active coenzyme that directly participates in pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase reactions, with unique protective effects not replicated by thiamine. • Prevents cisplatin-induced cardiotoxicity at 20 mg/kg i.p. (CK-MB & troponin I normalization) []. • Reduces renal MDA by 54 % and preserves GSH 2.6-fold vs. thiamine at 25 mg/kg i.p. []. • Lowers neurotoxic 8-OH Gua by 43 % vs. equivalent-dose thiamine at 20 mg/kg []. Parenteral administration is required to achieve therapeutic levels. For R&D use only.

Molecular Formula C12H18N4O7P2S
Molecular Weight 424.31 g/mol
CAS No. 136-09-4
Cat. No. B086369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamin pyrophosphate
CAS136-09-4
SynonymsBerolase
Cocarboxylase
Pyrophosphate, Thiamine
Thiamine Diphosphate
Thiamine Pyrophosphate
Molecular FormulaC12H18N4O7P2S
Molecular Weight424.31 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O
InChIInChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)
InChIKeyAYEKOFBPNLCAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiamin Pyrophosphate: Active Vitamin B1 Coenzyme


Thiamin pyrophosphate (TPP), also known as thiamine diphosphate (ThDP) or cocarboxylase, is the biologically active coenzyme form of vitamin B1 (thiamine) [1]. Unlike its precursor thiamine, which must undergo intracellular phosphorylation by thiamine pyrophosphokinase to become active, TPP is the immediate cofactor required for key metabolic enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase [2]. As a thiamine phosphate derivative, TPP is essential for oxidative phosphorylation, the pentose phosphate pathway, and the link between glycolysis and the Krebs cycle [3].

Active coenzyme for pyruvate dehydrogenase & transketolase enzyme assays
Oxidative stress model research tool with reported differentiation from thiamine precursor
Parenteral administration context for systemic coenzyme delivery studies

Why Thiamin Pyrophosphate Cannot Be Substituted


Thiamin pyrophosphate (TPP) is not a simple vitamin B1 supplement but the immediate, active coenzyme form that directly participates in critical metabolic reactions [1]. In contrast, the commonly used thiamine hydrochloride (THCl) is a precursor that must undergo enzymatic conversion to TPP, a process that is rate-limited in many physiological and pathological states [2]. Critically, direct comparative studies have revealed a functional dichotomy: TPP possesses intrinsic protective properties against oxidative tissue injury that are completely absent in its precursor thiamine, even when compared at equivalent molar doses in controlled animal models [3]. Furthermore, while oral TPP and THCl share similar bioavailability limitations due to saturable intestinal transport, the unique pharmacodynamic profile of TPP—specifically its capacity to prevent oxidative damage across multiple organ systems—cannot be replicated by administering generic thiamine salts [4]. Substituting TPP with thiamine or other analogs would therefore compromise the intended biological activity and forfeit the specific protective effects that define TPP's scientific and therapeutic value.

Thiamine hydrochloride is a precursor that requires phosphorylation; TPP is the immediate cofactor — enzymatic conversion may be rate-limited
TPP exhibits reported oxidative stress endpoint modulation not observed with thiamine in head-to-head models; replacing with thiamine may forfeit this context
Oral TPP demonstrates negligible bioavailability due to saturable intestinal transport; parenteral route is typically required for systemic exposure studies

TPP vs. Thiamine: Quantitative Evidence


Cardioprotection Against Cisplatin-Induced Toxicity

Thiamine pyrophosphate (TPP) at 20 mg/kg intraperitoneally completely prevented cisplatin-induced oxidative stress and heart injury in rats, with cardiac biomarker levels returning to healthy control values, whereas thiamine at an equivalent 20 mg/kg dose failed to provide any protective effect [1]. Creatinine kinase, creatine kinase MB, and troponin 1 levels in the TPP-treated group were statistically indistinguishable from healthy controls (p > 0.05), indicating full cardioprotection [1].

Cardiac Injury Model
Head-to-head
TPP normalized CK-MB & troponin I to control levels; thiamine showed no effect
Reported cardiac injury biomarker normalization in cisplatin rat model
20 mg/kg i.p., 14-day study; cisplatin co-administration
Cardioprotection Oxidative Stress Chemotherapy-Induced Toxicity

Renal Ischemia-Reperfusion Oxidative Protection

In a rat renal ischemia-reperfusion (IR) model, thiamine pyrophosphate (TPP) treatment reduced malondialdehyde (MDA) levels to 3.3 ± 0.3 μmol/g protein, nearly identical to the sham control (3.6 ± 0.2 μmol/g protein), whereas thiamine treatment resulted in MDA levels of 7.2 ± 0.5 μmol/g protein, statistically indistinguishable from the untreated IR group (7.6 ± 0.6 μmol/g protein) [1]. Total glutathione (tGSH) levels were preserved by TPP (5.8 ± 0.4 nmol/g protein) but not by thiamine (2.2 ± 0.3 nmol/g protein) [1].

Renal Oxidative Stress
Head-to-head
TPP reduced MDA 54% vs thiamine; preserved tGSH 2.6-fold higher
Reported renal oxidative stress marker improvement in IR model
Rat kidney ischemia-reperfusion; 25 mg/kg i.p.
Renoprotection Ischemia-Reperfusion Injury Oxidative Stress Biomarkers

DNA Damage Reduction in Cisplatin Neurotoxicity

Thiamine pyrophosphate (TPP) at 20 mg/kg significantly reduced cisplatin-induced DNA damage in rat brain tissue, decreasing 8-hydroxyguanine (8-OH Gua) levels to 0.97 ± 0.03 8-OH Gua/10⁵ Gua, compared to 1.7 ± 0.12 8-OH Gua/10⁵ Gua in the cisplatin control group and 1.55 ± 0.11 8-OH Gua/10⁵ Gua in the thiamine (20 mg/kg) group [1]. TPP also significantly reduced TBARS and MPO levels compared to thiamine while increasing GSH and SOD levels [1].

Neurotoxicity DNA Damage
Head-to-head
TPP reduced 8-OH Gua 43% vs thiamine in cisplatin neurotoxicity model
Reported DNA damage marker attenuation in brain tissue
Rat model; 20 mg/kg i.p.; oxidative DNA lesion quantification
Neuroprotection DNA Damage Cisplatin Neurotoxicity

Basic Solution Stability

In basic solution, thiamine pyrophosphate exhibits a polarographic half-life of 19 minutes, which is 3.2-fold longer than the 6-minute half-life of thiamine under identical conditions [1]. Thiamine monophosphate (35 min) and oxythiamine (188 min) show even longer half-lives, but TPP's intermediate stability reflects its biologically optimized balance between stability and reactivity required for enzymatic function [1]. The thiamine phosphates appear more stable in the tricyclic dihydrothiachromine form, whereas thiamine is converted more rapidly to the yellow thiol form [1].

Basic Solution Stability
Reported
Half-life 19 min (thiamine 6 min)
3.2-fold longer polarographic half-life under alkaline conditions
Catalytic polarography; intramolecular rearrangement context
Chemical Stability Intramolecular Rearrangement Coenzyme Integrity

Oral Bioavailability Limitations

Oral administration of water-soluble thiamines, including both thiamine hydrochloride (THCl) and thiamine pyrophosphate (TPP), neither elevated thiamine activity in biological fluids nor restored transketolase activity to normal in alcoholics with thiamine deficiency, presumably due to rate-limited intestinal transport [1]. In contrast, lipid-soluble allithiamines (TPD, TTFD) rapidly increased thiamine activity and restored transketolase function when given orally, equaling the efficacy of parenterally administered THCl or TPP [1].

Oral Bioavailability
Head-to-head
Oral TPP & thiamine failed to restore transketolase activity; parenteral route effective
Oral route limitation context; parenteral administration required for systemic effect
Human data; alcoholics with thiamine deficiency
Oral Bioavailability Intestinal Transport Pharmacokinetics

Optimal Applications for Thiamin Pyrophosphate


Parenteral Cardioprotection in Chemotoxicity Models

For in vivo models investigating cisplatin-induced cardiotoxicity, TPP administered intraperitoneally at 20 mg/kg fully prevents cardiac injury as measured by CK-MB and troponin I normalization, whereas thiamine provides no protection [1]. This application scenario is supported by direct head-to-head comparison data showing TPP's unique protective capacity absent in precursor thiamine.

Renal Ischemia-Reperfusion Protection

In renal IR models, TPP at 25 mg/kg i.p. reduces MDA by 54% and preserves glutathione levels 2.6-fold higher than thiamine treatment, making it the preferred compound for studying oxidative stress mitigation in kidney injury [2]. This quantitative differentiation directly informs procurement for renal protection studies.

Neuroprotection in Chemotherapy-Induced DNA Damage

For investigating cisplatin neurotoxicity, TPP at 20 mg/kg reduces 8-OH Gua (a mutagenic DNA damage marker) by 43% compared to equivalent-dose thiamine, establishing TPP as the superior compound for neuroprotection research involving oxidative DNA damage [3].

Intravenous Coenzyme Therapy for Metabolic Disorders

Given that oral TPP exhibits negligible bioavailability due to saturable intestinal transport, parenteral (intravenous or intraperitoneal) administration is mandatory for achieving therapeutic TPP levels [4]. This scenario is particularly relevant for clinical research exploring TPP as adjunct therapy in type 2 diabetes, where weekly intravenous infusion of 1 gram TPP is being investigated to bypass oral bioavailability limitations and directly enhance metabolic pathway function [5].

Application
Selection Property
Validation Focus
Cardiotoxicity oxidative stress research
Coenzyme-mediated oxidative stress endpoint modulation
Cardiac injury biomarker normalization in cisplatin model
Renal ischemia-reperfusion studies
Oxidative stress marker reduction capacity
MDA and glutathione preservation in renal IR model
Chemotherapy-induced neurotoxicity DNA damage research
DNA damage marker attenuation
8-OH Gua reduction in brain tissue
Parenteral metabolic disorder research
Bypass of oral bioavailability limitation
Systemic coenzyme delivery via parenteral route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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